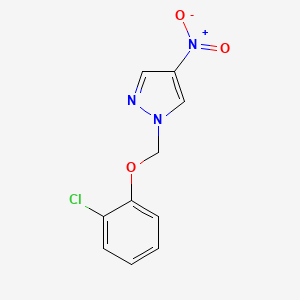

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-[(2-chlorophenoxy)methyl]-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c11-9-3-1-2-4-10(9)17-7-13-6-8(5-12-13)14(15)16/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFYOPHOPKIKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCN2C=C(C=N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Ketone Cyclocondensation

The Japp-Klingemann reaction, as demonstrated in pyrazolo[4,3-b]pyridine synthesis, offers a template for pyrazole formation. Here, hydrazines react with 1,3-diketones or α,β-unsaturated ketones to form hydrazones, which undergo cyclization. For 1-((2-chlorophenoxy)methyl)-4-nitro-1H-pyrazole:

- Hydrazine component : (2-Chlorophenoxy)methylhydrazine (synthesized via alkylation of hydrazine with (2-chlorophenoxy)methyl chloride).

- Ketone component : 3-Nitro-1,3-diketone (e.g., 3-nitroacetylacetone).

Reaction conditions involve polar aprotic solvents (e.g., MeCN) and mild bases (e.g., pyridine) to facilitate cyclization. This method mirrors the one-pot azo-coupling and annulation steps reported for pyrazolo[4,3-b]pyridines, with yields contingent on the stability of the hydrazone intermediate.

Modified Japp–Klingemann Protocol

A variation employing arenediazonium tosylates (as in) could introduce the nitro group post-cyclization. For example:

- Synthesize 1-((2-chlorophenoxy)methyl)-1H-pyrazole via cyclocondensation.

- Nitrate the pyrazole at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled conditions.

This approach avoids premature nitro group reduction but requires careful regiochemical control during nitration.

Alkylation of Preformed Pyrazole Intermediates

Direct N-Alkylation of 4-Nitro-1H-pyrazole

4-Nitro-1H-pyrazole serves as a foundational intermediate. Alkylation at the 1-position with (2-chlorophenoxy)methyl chloride proceeds via deprotonation with NaH or K₂CO₃ in DMF, followed by nucleophilic substitution:

$$

\text{4-Nitro-1H-pyrazole} + \text{(2-Chlorophenoxy)methyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

$$

This method, analogous to the synthesis of 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole, faces challenges in regioselectivity and competing O-alkylation. Optimization of base strength and solvent polarity is critical.

Mitsunobu Reaction for Ether Linkage Formation

The Mitsunobu reaction enables C–O bond formation between 2-chlorophenol and a hydroxymethylpyrazole derivative:

- Prepare 1-(hydroxymethyl)-4-nitro-1H-pyrazole via hydroxymethylation of 4-nitro-1H-pyrazole.

- React with 2-chlorophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

This method ensures precise ether linkage formation but requires multi-step synthesis of the hydroxymethyl intermediate.

Oxidative Dehydrogenation of Pyrazolidinones

A patent method for 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole synthesis provides a template for dehydrogenative cyclization:

- Condense 2-chlorophenoxyacetyl hydrazide with a β-ketoester (e.g., ethyl 3-nitroacetoacetate) to form a pyrazolidinone.

- Oxidize the pyrazolidinone using molecular oxygen or air in the presence of K₂CO₃.

$$

\text{Pyrazolidinone} \xrightarrow{\text{O}_2, \text{Base}} \text{this compound}

$$

This route benefits from tandem cyclization-oxidation but necessitates stringent control over reaction temperature and oxidant stoichiometry.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Hydrazine-Ketone Cyclo. | Hydrazine, 1,3-diketones | MeCN, Pyridine, 20–40°C | 40–60% | One-pot procedure; modular substituents | Hydrazine instability; side reactions |

| Direct N-Alkylation | 4-Nitro-1H-pyrazole, Alkyl halide | DMF, NaH, 0°C to RT | 30–50% | Simplicity; commercial intermediates | Regioselectivity; competing O-alkylation |

| Mitsunobu Reaction | Hydroxymethylpyrazole, Phenol | THF, DEAD, PPh₃, 0°C to RT | 50–70% | High regiocontrol; mild conditions | Multi-step synthesis; cost |

| Oxidative Dehydrogenation | Pyrazolidinone, O₂ | K₂CO₃, DMF, 80–100°C | 55–75% | High purity; scalable | Sensitivity to oxidant concentration |

Mechanistic Insights and Side Reactions

Acetyl Migration in Hydrazone Intermediates

During cyclocondensation, acetyl group migration (observed in) may occur if nucleophilic catalysts (e.g., DABCO) are employed. This side reaction, involving C–N bond reorganization, diverts intermediates toward N-acetyl hydrazones (5a′ in), necessitating careful selection of bases (e.g., secondary amines) to suppress migration.

Nitro Group Reduction

Under basic conditions, the nitro group may undergo partial reduction, especially in the presence of residual hydrazine. Catalytic hydrogenation or low-temperature nitration mitigates this risk.

Scalability and Industrial Considerations

The oxidative dehydrogenation route demonstrates the highest scalability, with air as a cost-effective oxidant. However, alkylation methods face solvent recovery challenges in large-scale DMF use. Continuous flow systems could enhance the safety and efficiency of nitration steps.

Chemical Reactions Analysis

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole exhibits various biological activities, including:

- Anticancer Activity: Studies have shown that pyrazole derivatives can inhibit cancer cell growth. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines such as MCF7, HepG2, and A549, with IC values ranging from low micromolar to sub-micromolar concentrations .

- Anti-inflammatory Properties: Pyrazole derivatives are also explored for their anti-inflammatory effects. The presence of the nitro group may enhance the anti-inflammatory potential by modulating inflammatory pathways .

- Antimicrobial Activity: Some studies suggest that pyrazole derivatives possess antimicrobial properties, making them candidates for further investigation in treating infections .

Case Studies and Research Findings

Several studies have documented the applications of this compound and its analogs:

Mechanism of Action

The mechanism of action of 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The nitro group plays a crucial role in this activity by generating reactive oxygen species that damage cellular components .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Phenoxy vs. Nitro Position: Nitro at C3 (vs. C4) may shift electronic density, affecting reactivity in electrophilic substitution reactions .

Physical Properties :

- Melting points for selanyl-containing derivatives (e.g., 68–70°C for compound 1d) are higher due to increased molecular weight and intermolecular interactions .

- LogP values (e.g., 2.65 for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole) indicate moderate lipophilicity, critical for membrane permeability in drug design .

Biological Activity

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This modulation can lead to various biological effects, including anticancer and antimicrobial activities .

Biological Activity Overview

This compound has been studied for several biological activities:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of signaling pathways .

- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of bacterial and fungal strains. This includes efficacy against resistant strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Studies

Several studies have investigated the anticancer potential of this compound. Key findings include:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxic potential |

| Zheng et al. | A549 | 0.28 | Induces apoptosis |

| Koca et al. | HCT-116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |

These studies highlight the compound's ability to inhibit cancer cell proliferation effectively.

Antimicrobial Studies

In terms of antimicrobial activity, this compound has shown promising results against various pathogens:

These findings suggest that the compound could be developed as a broad-spectrum antimicrobial agent.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study assessed their anticancer properties through in vitro assays against multiple cancer cell lines, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments .

Another case study focused on the compound's mechanism of action, demonstrating its ability to induce apoptosis through the activation of caspase pathways in cancer cells . This mechanism underscores its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for preparing 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole, and how can its purity be validated?

The synthesis typically involves a multi-step process:

Pyrazole core formation : React hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds to form the pyrazole ring .

Substitution reactions : Introduce the 2-chlorophenoxymethyl group via nucleophilic substitution or Mitsunobu reactions, using 2-chlorophenol and a methylene donor (e.g., DCM or formaldehyde derivatives) .

Nitration : Treat the intermediate with nitrating agents (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to install the nitro group at the 4-position .

Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR (C-NO₂ stretch at ~1520 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- -NMR : Identify the pyrazole ring protons (singlet for H-3 and H-5), the 2-chlorophenoxymethyl group (δ 4.8–5.2 ppm for -OCH₂-), and aromatic protons from the chlorophenyl group (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Confirm nitro group presence (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and ether linkage (C-O-C stretch at ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ at m/z = 283.03 (calculated for C₁₀H₈ClN₃O₃) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Enzyme inhibition assays : Test against cyclooxygenase (COX) or xanthine oxidase, as pyrazole derivatives often modulate these targets. Use fluorometric or colorimetric kits (e.g., COX-2 IC₅₀ determination via prostaglandin E₂ ELISA) .

- Antimicrobial screening : Employ broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing results to controls like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nitration or functionalization steps?

Contradictions often arise from competing reaction pathways:

- Nitration regioselectivity : The nitro group may form at the 4-position due to electronic effects (meta-directing nature of the chlorophenoxy group). If unexpected isomers occur, optimize reaction conditions (e.g., lower HNO₃ concentration, shorter reaction times) and monitor via TLC .

- Side reactions : Competing O- or C-alkylation during phenoxymethylation can be minimized using phase-transfer catalysts (e.g., tetrabutylammonium bromide) . Validate intermediates with -NMR to confirm substitution patterns .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound?

- Docking studies : Use AutoDock Vina to model interactions with targets like COX-2 (PDB ID 5KIR). Prioritize residues (e.g., Arg120, Tyr355) for hydrogen bonding with the nitro group .

- QSAR modeling : Generate descriptors (e.g., logP, polar surface area) via MOE software. Correlate with bioactivity data to identify critical substituents (e.g., nitro group enhances COX-2 inhibition) .

- DFT calculations : Calculate electrostatic potential maps (Gaussian 09) to predict reactive sites for further derivatization .

Q. How can researchers optimize reaction yields for scale-up synthesis while maintaining reproducibility?

- Catalyst screening : Test Pd/C or CuI for coupling reactions (if applicable). For example, CuI-mediated Ullmann coupling improves aryl ether formation yields .

- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side products. Use microwave-assisted synthesis to enhance reaction rates and purity .

- Process monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Q. What strategies are effective in analyzing and mitigating toxicity risks during preclinical studies?

- ADMET profiling : Use SwissADME to predict permeability (e.g., blood-brain barrier penetration) and toxicity (e.g., Ames test alerts). Prioritize derivatives with lower hepatotoxicity scores .

- Metabolite identification : Incubate with liver microsomes (human or rodent) and analyze via LC-MS/MS. Look for reactive metabolites (e.g., nitroso intermediates) that may require structural modification .

- In vivo safety : Conduct acute toxicity studies in zebrafish embryos (LC₅₀ determination) before rodent trials .

Q. How can crystallographic data resolve ambiguities in molecular conformation or polymorphism?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze to confirm the nitro group’s orientation and intermolecular interactions (e.g., π-π stacking of pyrazole rings) .

- Polymorph screening : Use differential scanning calorimetry (DSC) to identify stable forms. Slurrying in ethanol/water mixtures can isolate the most thermodynamically stable polymorph .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.